![molecular formula C17H15F2NO2 B5912375 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912375.png)

3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

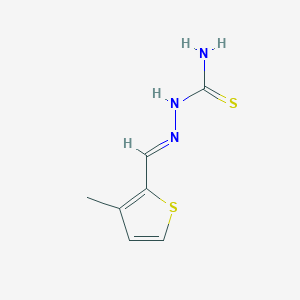

3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one, also known as DABO, is a synthetic compound that has been extensively researched for its potential use in the development of antiviral drugs. DABO belongs to a class of compounds known as non-nucleoside reverse transcriptase inhibitors (NNRTIs) that inhibit the replication of the human immunodeficiency virus (HIV) by binding to the reverse transcriptase enzyme.

Mechanism of Action

3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one inhibits the replication of HIV by binding to the reverse transcriptase enzyme, which is responsible for the conversion of viral RNA to DNA. 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one binds to a pocket in the enzyme that is distinct from the active site, thereby preventing the enzyme from functioning properly.

Biochemical and Physiological Effects:

3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as an antiviral drug. Studies have also shown that 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one does not interfere with the normal function of human DNA polymerases, which is important for minimizing potential side effects.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is its high potency against HIV, which makes it a promising candidate for further development as an antiviral drug. However, one limitation of 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is its relatively low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are several potential future directions for research on 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one. One area of focus could be the development of more potent derivatives of 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one that could be used as antiviral drugs. Another area of focus could be the investigation of the potential use of 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one as a therapeutic agent for other viral infections. Additionally, further studies could be conducted to better understand the mechanism of action of 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one and its potential side effects.

Synthesis Methods

The synthesis of 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one involves the reaction of 4-methoxyphenylacetonitrile with 2,4-difluoroaniline in the presence of a base to form the corresponding imine. The imine is then reduced with sodium borohydride to yield 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one as a yellow crystalline solid.

Scientific Research Applications

3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been extensively studied for its potential use as an antiviral drug against HIV. Studies have shown that 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is a potent inhibitor of HIV replication, with an EC50 value of less than 1 nM. 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has also been shown to be effective against HIV strains that are resistant to other NNRTIs.

properties

IUPAC Name |

(E)-3-(2,4-difluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO2/c1-11(20-16-8-5-13(18)10-15(16)19)9-17(21)12-3-6-14(22-2)7-4-12/h3-10,20H,1-2H3/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNXKHDWDZASPG-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2,4-difluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)thio]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5912293.png)

![methyl 5-(methoxymethyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5912297.png)

![2-[2-(4-nitrophenoxy)ethoxy]ethanol](/img/structure/B5912322.png)

![2-hydroxy-5-[(2-hydroxybenzylidene)amino]benzoic acid](/img/structure/B5912336.png)

![3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912345.png)

![3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912368.png)

![3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912387.png)

![3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5912390.png)

![1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5912403.png)

![3-[(3,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912406.png)

![3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one](/img/structure/B5912414.png)